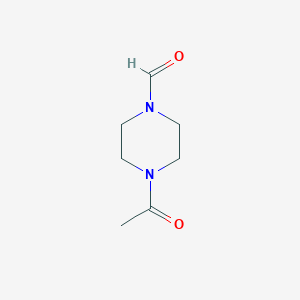

4-Acetylpiperazine-1-carbaldehyde

説明

4-Acetylpiperazine-1-carbaldehyde is a chemical compound with the CAS Number: 223142-88-9 . It has a molecular weight of 156.18 and its IUPAC name is 4-acetyl-1-piperazinecarbaldehyde . It is used as an intermediate molecule in the synthesis of a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of 4-Acetylpiperazine-1-carbaldehyde is represented by the linear formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetylpiperazine-1-carbaldehyde include a molecular weight of 156.18 .科学的研究の応用

Electron Spin Resonance Studies

- Application: Electron spin resonance spectra analysis.

- Research Insight: Investigation of 1-hydropyridinyl radicals, related to 4-acetylpiperazine-1-carbaldehyde, in various solutions revealed insights into NH proton couplings and solvent effects on hyperfine couplings. This research is crucial for understanding the electron spin resonance properties of certain compounds (Dohrmann & Kieslich, 1978).

Chemical Synthesis

- Application: Synthesis of complex chemical structures.

- Research Insight: 4-Acetylpiperazine-1-carbaldehyde derivatives have been utilized in the synthesis of pyrazolo[4,3-b]pyridines. These compounds are formed through reactions with various ketones, demonstrating the chemical's versatility in synthesizing heterocyclic compounds (Yakovenko et al., 2019).

DNA Interaction and Inhibitory Effects

- Application: Biomedical research, specifically in cancer therapy.

- Research Insight: Silicon phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have shown potential in interacting with DNA and inhibiting topoisomerases. This suggests potential applications in developing anticancer drugs (Baş et al., 2019).

Molecular Docking Studies

- Application: Pharmaceutical research for drug development.

- Research Insight: Molecular docking studies of 4-acetylpiperazine-1-carbaldehyde derivatives indicate potential binding modes with various proteins. This implies their potential use in developing drugs with specific target interactions (Desai et al., 2019).

Synthesis of Triazole Derivatives

- Application: Development of novel chemical entities.

- Research Insight: The synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives using 4-acetylpiperazine-1-carbaldehyde demonstrates its utility in creating new chemical structures, potentially useful in various industrial applications (Journet et al., 2001).

Infrared and Raman Spectroscopy

- Application: Material characterization.

- Research Insight: Infrared and Raman spectra of 1-acetylpiperazine (related to 4-acetylpiperazine-1-carbaldehyde) have been studied, providing valuable data on the compound's conformational stability and vibrational frequencies, crucial for material characterization and pharmaceutical research (Emir et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Acetylpiperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another paper reviews the use of piperazine-based antimicrobial polymers .

特性

IUPAC Name |

4-acetylpiperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHPLRJXJLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576004 | |

| Record name | 4-Acetylpiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylpiperazine-1-carbaldehyde | |

CAS RN |

223142-88-9 | |

| Record name | 4-Acetylpiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)